4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Overview
Description
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H7Cl2N3. This compound belongs to the class of imidazopyridines, which are known for their diverse pharmacological activities. The structure of this compound includes an imidazo[1,2-a]pyridine core substituted with dichloro groups at positions 6 and 8, and a benzonitrile moiety at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and a suitable aldehyde or ketone.
Coupling with Benzonitrile: The final step involves coupling the dichloroimidazo[1,2-a]pyridine intermediate with a benzonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Coupling Reactions: The benzonitrile moiety can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Palladium Catalysts: Palladium acetate, palladium on carbon.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms.
Oxidized/Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Scientific Research Applications
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: Another imidazopyridine derivative with similar structural features.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the imidazo[1,2-a]pyridine core.
Uniqueness
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and benzonitrile groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-9(6-17)2-4-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLORQSOEUVIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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